molecular formula C14H13Br2Sb B14673078 Benzyl(dibromomethyl)phenylstibane CAS No. 38611-73-3

Benzyl(dibromomethyl)phenylstibane

Cat. No.: B14673078
CAS No.: 38611-73-3
M. Wt: 462.82 g/mol
InChI Key: MSPGVDDRHLLJNL-UHFFFAOYSA-N
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Description

Benzyl(dibromomethyl)phenylstibane is an organoantimony compound characterized by the presence of a benzyl group, a dibromomethyl group, and a phenyl group attached to an antimony atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(dibromomethyl)phenylstibane typically involves the reaction of triphenylstibine with benzyl bromide in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The general reaction scheme is as follows:

Ph3Sb+BnBr+NBSPh2Sb(Bn)(CBr2H)\text{Ph}_3\text{Sb} + \text{BnBr} + \text{NBS} \rightarrow \text{Ph}_2\text{Sb(Bn)(CBr}_2\text{H)} Ph3​Sb+BnBr+NBS→Ph2​Sb(Bn)(CBr2​H)

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of photochemical bromination techniques can also be employed to enhance the yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or carboxylic acids.

    Substitution: The compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

    Reduction: Reduction of the dibromomethyl group can yield benzyl(phenyl)stibane derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed:

Scientific Research Applications

Benzyl(dibromomethyl)phenylstibane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(dibromomethyl)phenylstibane involves its interaction with molecular targets through the antimony atom. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The dibromomethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

  • Benzyl(phenyl)stibane
  • Dibromomethyl(phenyl)stibane
  • Triphenylstibine

Comparison: Benzyl(dibromomethyl)phenylstibane is unique due to the presence of both benzyl and dibromomethyl groups, which confer distinct reactivity and chemical properties. Compared to Benzyl(phenyl)stibane, the dibromomethyl group in this compound allows for additional substitution and oxidation reactions, making it a versatile reagent in organic synthesis .

Properties

CAS No.

38611-73-3

Molecular Formula

C14H13Br2Sb

Molecular Weight

462.82 g/mol

IUPAC Name

benzyl-(dibromomethyl)-phenylstibane

InChI

InChI=1S/C7H7.C6H5.CHBr2.Sb/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;2-1-3;/h2-6H,1H2;1-5H;1H;

InChI Key

MSPGVDDRHLLJNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Sb](C2=CC=CC=C2)C(Br)Br

Origin of Product

United States

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